Isothiocyanic acid, butoxycarbonylmethyl ester
Overview
Description
Isothiocyanic acid, butoxycarbonylmethyl ester is a chemical compound with the molecular formula C7H11NO2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanic acid, butoxycarbonylmethyl ester typically involves the reaction of butoxycarbonylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Isothiocyanic acid, butoxycarbonylmethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiourea derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothiocyanates.
Scientific Research Applications
Isothiocyanic acid, butoxycarbonylmethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various isothiocyanate derivatives.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of isothiocyanic acid, butoxycarbonylmethyl ester involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This property is exploited in research to study enzyme functions and to develop enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Isothiocyanic acid, phenethyl ester
- Isothiocyanic acid, allyl ester
- Isothiocyanic acid, methyl ester
Uniqueness
Isothiocyanic acid, butoxycarbonylmethyl ester is unique due to its butoxycarbonylmethyl group, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
butyl 2-isothiocyanatoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-8-6-11/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYTWKDSPBVFGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207232 | |
Record name | Isothiocyanic acid, butoxycarbonylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58511-01-6 | |
Record name | Isothiocyanic acid, butoxycarbonylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058511016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC218423 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiocyanic acid, butoxycarbonylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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